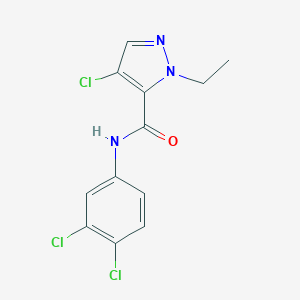![molecular formula C28H32N4O5 B446597 4-[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B446597.png)
4-[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves several steps, starting from readily available starting materials. The key steps include:
Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the pyridinyl group: This step involves the nucleophilic substitution of a halogenated quinoline derivative with a pyridinyl amine.
Attachment of the amino-oxoethoxy group: This can be done through a nucleophilic substitution reaction, where an appropriate leaving group on the quinoline core is replaced by the amino-oxoethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
化学反应分析
Types of Reactions
4-[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohols or amines.
科学研究应用
4-[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored in various assays to identify new therapeutic agents.
Medicine: The compound can be investigated for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. For example, the quinoline core may interact with DNA or proteins, while the pyridinyl and methoxy groups can enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
Pemetrexed: A similar compound used in cancer treatment, known for its ability to inhibit folate-dependent enzymes.
Methotrexate: Another folate analog used in chemotherapy, with a similar mechanism of action.
Quinoline derivatives: A broad class of compounds with diverse biological activities, including antimalarial and antibacterial properties.
Uniqueness
4-[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C28H32N4O5 |
|---|---|
分子量 |
504.6g/mol |
IUPAC 名称 |
4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C28H32N4O5/c1-15-8-9-30-23(10-15)32-27(35)24-16(2)31-18-12-28(3,4)13-19(33)26(18)25(24)17-6-7-20(21(11-17)36-5)37-14-22(29)34/h6-11,25,31H,12-14H2,1-5H3,(H2,29,34)(H,30,32,35) |
InChI 键 |
OVWGQWLUGNHBHX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OCC(=O)N)OC)C(=O)CC(C3)(C)C)C |
规范 SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OCC(=O)N)OC)C(=O)CC(C3)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


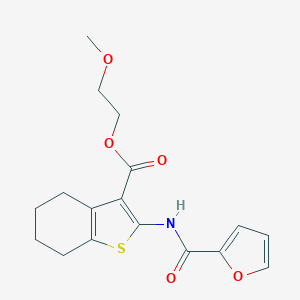
![2,2-dibromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methylcyclopropanecarboxamide](/img/structure/B446517.png)
![4-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B446518.png)
![5-[(3,5-dimethyl-4-nitro-1-pyrazolyl)methyl]-N-[(4-methoxyphenyl)methyl]-2-furancarboxamide](/img/structure/B446519.png)
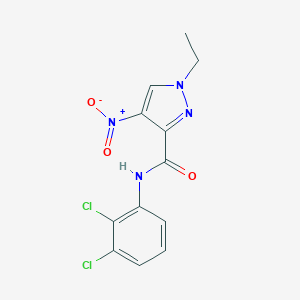
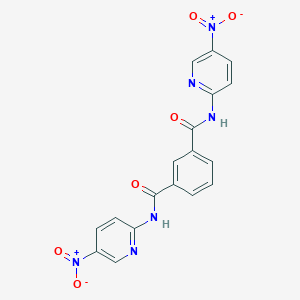
![Ethyl 5-methyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B446524.png)
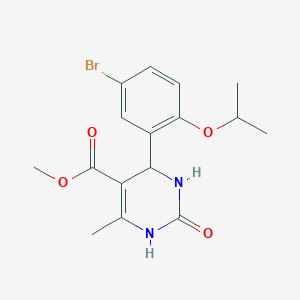
![isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B446526.png)
methanone](/img/structure/B446527.png)
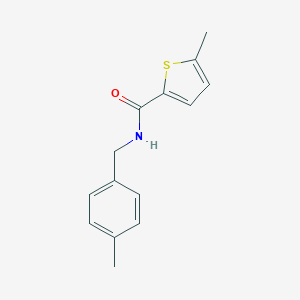
![(2,2-dibromo-1-methylcyclopropyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B446532.png)
![N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B446535.png)
